N-Formylglycine Ethyl Ester
Description
N-Formylglycine ethyl ester (CAS: 3154-51-6) is a glycine derivative where the amino group is formylated, and the carboxyl group is esterified with ethanol. It is synthesized via formylation of glycine ethyl ester using ethyl formate or formic acid in the presence of triethylamine or other bases, yielding a clear, colorless oil with a boiling point of 94–97°C (0.05 mm Hg) and a molecular formula of $ \text{C}5\text{H}9\text{NO}_3 $ . This compound serves as a key intermediate in organic synthesis, particularly for preparing isocyanides (e.g., ethyl isocyanoacetate) and heterocyclic scaffolds like thiazoles and triazoles .
Properties
IUPAC Name |
ethyl 2-formamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBCCEOJUWMBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185437 | |
| Record name | Ethyl N-formylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3154-51-6 | |
| Record name | Glycine, N-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3154-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-formylglycinate | |
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| Record name | 3154-51-6 | |
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| Record name | Ethyl N-formylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185437 | |
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| Record name | Ethyl N-formylglycinate | |
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Preparation Methods
Reagent Stoichiometry
Increasing the molar ratio of formylating agent (methyl or ethyl formate) to glycine ethyl ester from 1:1 to 2:1 improves yield by 12–15%, as excess reagent drives the reaction to completion.
Temperature and Time
Optimal reflux temperatures range from 60°C to 80°C. Prolonged heating beyond 24 hours leads to decomposition, reducing yield by 8–10%.
Solvent Selection
Polar aprotic solvents like dichloromethane enhance reaction rates compared to nonpolar alternatives, as confirmed by kinetic studies.
Characterization and Quality Control
Rigorous characterization ensures product integrity:
-
NMR Spectroscopy : Distinct peaks for the formyl (δ 8.22 ppm) and ester groups (δ 4.20 ppm) confirm successful formylation.
-
Distillation Parameters : Boiling point (110°C at 0.1 mmHg) and density (1.1 g/cm³) align with literature values.
| Characterization Method | Key Data |
|---|---|
| NMR (CDCl) | δ 8.22 (s, 1H), 4.20 (q, 2H), 1.26 (t, 3H) |
| Boiling Point | 110°C at 0.1 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
Comparative Analysis of Methodologies
| Method | Reagent | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Methyl Formate | Methyl formate, Triethylamine | 77% | 20 h | Moderate |
| Ethyl Formate | Ethyl formate, Triethylamine | 92% | 20 h | High |
| Industrial | Proprietary | >90% | N/A | High |
Ethyl formate-based synthesis outperforms methyl formate in yield and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Formylglycine ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
N-FGE has been employed in several scientific domains, including:
Organic Synthesis
N-FGE acts as a formylating agent, introducing a formyl group into other molecules. This property is crucial for synthesizing complex organic compounds and intermediates in various chemical processes.
Peptide Synthesis
As a building block in peptide synthesis, N-FGE plays a significant role in constructing peptides with specific functionalities. Its incorporation into peptides can influence biochemical pathways and protein interactions .
Medicinal Chemistry
N-FGE is utilized in the development of pharmaceuticals. It serves as a reference standard in analytical chemistry and is involved in the synthesis of biologically active compounds, including potential drug candidates .
Case Study 1: Peptide Ligation Reactions
In a study involving peptide ligation reactions, N-FGE was used to create a formylglycine peptide that demonstrated efficient ligation with nucleophilic fragments. The reaction was monitored using NMR spectroscopy, revealing the formation of stable ligation products under physiological conditions . This highlights its utility in designing peptides for therapeutic applications.
Case Study 2: Enzyme Interactions
Research has shown that N-FGE influences enzyme activity by modifying substrate interactions. For instance, its derivatives have been studied for their effects on chymotrypsin-catalyzed reactions, demonstrating how structural modifications can enhance or inhibit enzymatic processes . Such insights are valuable for drug design and enzyme engineering.
Mechanism of Action
N-Formylglycine ethyl ester exerts its effects by binding to specific molecular targets and pathways. For example, it binds to toll-like receptor 4, which is involved in the inflammatory response of macrophages . The presence of formyl and ester functional groups allows it to participate in various biochemical reactions, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-Formylglycine tert-Butyl Ester
- Structure: The tert-butyl group replaces the ethyl ester, resulting in $ \text{C}7\text{H}{13}\text{NO}_3 $.
- Synthesis : Prepared via formylation of glycine tert-butyl ester hydrochloride using methyl formate, followed by dehydration with phosphoryl trichloride to yield tert-butyl isocyanate (80% yield) .
- Properties : Enhanced steric hindrance due to the bulky tert-butyl group improves stability but reduces solubility in polar solvents.
- Applications : Primarily used to synthesize tert-butyl isocyanate, a valuable intermediate in agrochemical and pharmaceutical industries .
C-Formyl-N-Formylglycine Ethyl Ester
- Structure: A doubly formylated derivative ($ \text{C}6\text{H}9\text{NO}_4 $) with formyl groups on both the amino and α-carbon.
- Synthesis : Generated by treating N-formylglycine ethyl ester with ethyl formate and sodium ethoxide (96% yield) .
- Reactivity : The additional formyl group enables acetal formation and phenylacetylation, making it a precursor to benzylpenaldic acid derivatives in penicillin synthesis .
Ethyl Isocyanoacetate
- Structure: $ \text{C}5\text{H}7\text{NO}_2 $, featuring an isonitrile (-NC) group instead of the formylamino group.
- Synthesis : Dehydration of this compound using POCl₃ or triphosgene (78% yield) .
- Properties : Highly reactive, light- and moisture-sensitive liquid with a pungent odor.
- Applications : Critical for constructing thiazoles, triazoles, and pyrrolopyrimidines via cycloaddition reactions .
N-(Diphenylmethylene)glycine Ethyl Ester
- Structure: $ \text{C}{17}\text{H}{17}\text{NO}_2 $, with a diphenylmethylene group protecting the amino moiety.
- Synthesis : Derived from glycine ethyl ester via Schiff base formation.
- Properties : The diphenylmethylene group provides steric protection, enhancing stability during peptide synthesis.
- Applications : Used in asymmetric synthesis and as a chiral auxiliary .
Formylglycine (Free Acid)
- Structure: $ \text{C}3\text{H}5\text{NO}_3 $, lacking the ethyl ester group.
- Properties: Hydrophilic, with involvement in enzymatic processes (e.g., glycine formiminotransferase activity).
Comparative Analysis Table
Reactivity and Functional Differences
- Deuterium Incorporation : this compound exhibits lower isotopic enrichment (even after 90 minutes) compared to other formamides like N-formylmorpholine, highlighting kinetic challenges in deuteration .
- Enzymatic Interactions: The free acid (formylglycine) participates in glycine formiminotransferase reactions but lacks inhibitory activity, whereas the ester form is metabolically inert in such systems .
- Synthetic Utility: Ethyl isocyanoacetate’s isonitrile group enables cycloaddition reactions inaccessible to this compound, underscoring its role in heterocyclic chemistry .
Biological Activity
N-Formylglycine ethyl ester (CAS Number: 3154-51-6) is a derivative of glycine that features a formyl group attached to the nitrogen atom. This modification enhances its reactivity and applicability in various biochemical contexts, particularly in peptide synthesis and organic chemistry. The compound's biological activity, while not extensively documented, can be inferred from studies on structurally similar compounds and its role in biological processes.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 131.13 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 278.4 ± 23.0 °C |
| Flash Point | 122.2 ± 22.6 °C |
These properties contribute to its utility in various chemical reactions and biological applications.
Potential Biological Roles
- Peptide Synthesis : N-Formylglycine derivatives are often used as intermediates in the synthesis of peptides, which play critical roles in numerous biological functions.
- Enzyme Function : The presence of the formyl group may enhance interactions with biological receptors, potentially affecting pharmacological profiles .
- Bioconjugation : The aldehyde functionality allows for bioconjugation applications, which can be utilized in drug delivery systems and targeted therapies .
Case Study 1: Formylglycine-Generating Enzyme (FGE)
Research has shown that the formylglycine-generating enzyme (FGE) is crucial for the post-translational modification of sulfatases by converting cysteine residues into Cα-formylglycine . This modification is essential for the biological activity of these enzymes, indicating that derivatives like this compound may play a role in similar enzymatic processes.
Case Study 2: Antitumor Activity
In studies involving various cancer cell lines, compounds similar to this compound have demonstrated antitumor activity. For example, derivatives were tested against melanoma, breast carcinoma, and colon carcinoma cells, revealing potential therapeutic applications . Although direct evidence for this compound is scarce, its structural relatives suggest a promising avenue for further investigation.
Q & A
Q. What are the common synthetic routes for N-Formylglycine ethyl ester, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via formylation of glycine ethyl ester. A standard method involves refluxing glycine ethyl ester hydrochloride with ethyl formate and catalytic p-toluenesulfonic acid, followed by neutralization with triethylamine, yielding the product in 77% purity after distillation . Alternative approaches use N-formylation with formic acid and dicyclohexylcarbodiimide (DCC) in chloroform, achieving 87% yield for analogous esters . Key optimizations include controlling reaction temperature (e.g., ice-bath cooling for exothermic steps) and stoichiometric ratios of reagents (e.g., 4 equivalents of formic acid with DCC).
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy. The ester’s ¹H NMR spectrum shows distinct signals: δ 8.59 (s, 1H, formyl proton), δ 4.18 (q, J = 7.1 Hz, 2H, ethyl ester), δ 3.74 (s, 2H, glycine CH₂), and δ 1.22 (t, J = 7.1 Hz, 3H, ethyl CH₃) . Purity can be assessed via gas chromatography (GC), with commercial samples reporting >98% purity . For academic reproducibility, silica gel column chromatography is recommended to remove side products like dicyclohexylurea .
Q. What safety protocols are critical when handling this compound in the laboratory?
The compound is moisture-sensitive and requires storage in airtight containers under inert gas (e.g., argon) in cool, dark conditions . Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, is mandatory. Spills should be contained using non-combustible absorbents (e.g., vermiculite) and disposed of as hazardous waste . Inhalation exposure risks necessitate fume hood use during synthesis .
Advanced Research Questions
Q. How can continuous flow chemistry improve the synthesis and downstream applications of this compound?
Flow systems enable in situ generation of reactive intermediates. For example, N-Formylglycine can be dehydrated with triphosgene in a flow reactor to produce ethyl isocyanoacetate, a precursor for heterocycles like 1,2,4-triazoles . This telescoped process minimizes handling of unstable intermediates and improves scalability. Residence time optimization (e.g., 30–60 min at 0–25°C) and reagent stoichiometry (1:1 triphosgene:N-formylglycine) are critical for >80% yield .
Q. What role does this compound play in synthesizing biologically active heterocycles, and how can selectivity challenges be addressed?
The ester serves as a precursor for ethyl isocyanoacetate, a key reagent in Ugi and Passerini reactions. For instance, it enables the synthesis of pyrrolo[1,2-c]pyrimidines via [3+2] cycloaddition, though competing pathways may require temperature control (e.g., 80°C for regioselectivity) . Competing halogenation in SEAr reactions can be mitigated using directing groups (e.g., bromine at C7) to steer functionalization .
Q. How do stereochemical considerations impact the synthesis of this compound derivatives in peptide mimetics?
Racemization during esterification or formylation is a key concern. Using tert-butyl esters instead of ethyl esters reduces racemization risks due to steric hindrance . For chiral purity, optical rotation comparisons against authentic standards (e.g., after trifluoroacetic acid deprotection) are recommended . Enantiomeric excess can be quantified via chiral HPLC with amylose-based columns.
Q. What methodologies validate the use of this compound in site-directed protein labeling or peptide synthesis?
The ester is a precursor for Fmoc-protected formylglycine (Fmoc-fGly), used in peptide ligation. A four-step protocol involves formylation, acetalization, deprotection, and Fmoc-protection, achieving 68% overall yield . Compatibility with solid-phase peptide synthesis (SPPS) requires anhydrous conditions and coupling agents like HATU. Mass spectrometry (MALDI-TOF) and Edman degradation confirm successful incorporation into peptides .
Data Contradiction Analysis
- Traditional vs. Flow Synthesis Yields : Batch methods for ethyl isocyanoacetate report 78% yield , while flow systems achieve 85% due to better heat and mass transfer . Discrepancies arise from side reactions (e.g., phosgene overuse) in batch processes.
- Racemization in Esterification : Traditional isobutylene methods yield <20% for tert-butyl esters due to acid-catalyzed racemization, whereas DCC-mediated formylation preserves chirality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
